Ibufenac is classified as a non-steroidal anti-inflammatory drug (NSAID). It functions primarily by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the biosynthesis of prostaglandins from arachidonic acid. Prostaglandins are mediators of inflammation and pain, making their inhibition a key mechanism for the therapeutic effects of NSAIDs .
The synthesis of Ibufenac involves several steps starting from benzene. The general synthetic pathway includes:
Ibufenac has a para-disubstituted aromatic structure characterized by the following features:
The structural representation highlights the arrangement of atoms and bonds within the molecule, which is crucial for understanding its reactivity and interaction with biological targets .
Ibufenac can participate in various chemical reactions typical for carboxylic acids and aromatic compounds:
These reactions are essential for modifying the compound for research purposes or developing derivatives with improved properties .
The primary mechanism through which Ibufenac exerts its effects involves the inhibition of cyclooxygenase enzymes. By blocking these enzymes, Ibufenac reduces the conversion of arachidonic acid into prostaglandins, leading to decreased inflammation, pain, and fever.
Ibufenac exhibits several notable physical and chemical properties:
These properties are critical for determining the drug's formulation and delivery methods .
Although Ibufenac was withdrawn from commercial use due to hepatotoxicity risks, it has been studied for various scientific applications:
Ibufenac, systematically named 4-isobutylphenylacetic acid (C₁₂H₁₆O₂), features a phenylacetic acid scaffold substituted at the para-position with an isobutyl group (–CH₂CH(CH₃)₂) [1] [3]. Unlike its successor ibuprofen, ibufenac lacks an α-methyl group adjacent to the carboxylic acid moiety (Figure 1). This structural simplicity results in a planar configuration around the acetic acid group, reducing steric hindrance and influencing metabolic pathways. The isobutyl chain confers moderate lipophilicity (log P ≈ 3.2), impacting membrane permeability and tissue distribution. Its molecular weight (192.26 g/mol) falls within typical ranges for small-molecule NSAIDs, facilitating passive diffusion across biological barriers [3] [6].
Table 1: Molecular Characteristics of Ibufenac
Property | Value |
---|---|
IUPAC Name | 4-(2-Methylpropyl)phenylacetic acid |
Molecular Formula | C₁₂H₁₆O₂ |
Molecular Weight | 192.26 g/mol |
Lipophilicity (log P) | ~3.2 |
Key Functional Groups | Carboxylic acid, aromatic ring, aliphatic isobutyl chain |
Unlike chiral NSAIDs (e.g., ibuprofen), ibufenac possesses no stereogenic centers due to the absence of an α-methyl substituent on its acetic acid chain [3] [4]. This absence has critical implications:
Ibufenac serves as the direct precursor to ibuprofen (α-methyl-4-isobutylphenylacetic acid). Critical differences include:
Table 2: Structural and Physicochemical Comparison of Ibufenac and Ibuprofen
Property | Ibufenac | Ibuprofen |
---|---|---|
Core Structure | Phenylacetic acid | α-Methylphenylacetic acid (propionic acid) |
Stereochemistry | Achiral | Chiral (racemic mixture) |
log P | ~3.2 | ~3.5–4.0 |
Aqueous Solubility | Low (~0.021 mg/mL) | Very low (~0.01 mg/mL) |
Protein Binding | ~95% | ~98–99% |
Metabolic Pathway | Direct glucuronidation | Chiral inversion + oxidation |
Solubility and Partitioning
Ibufenac exhibits low aqueous solubility (~0.021 mg/mL), characteristic of lipophilic carboxylic acids. Its pKa of ~4.4 ensures predominant ionization (–COO⁻) at physiological pH (7.4), enhancing solubility in intestinal fluid but limiting passive diffusion [3] [6]. Partitioning studies reveal high affinity for lipid phases (octanol-water partition coefficient log P ≈ 3.2), facilitating accumulation in membranes and adipose tissue. Substituting the isobutyl chain with polar groups (e.g., hydroxyethoxy) reduces log P to <0.5 and increases solubility >60-fold, demonstrating how side-chain polarity dictates biopharmaceutical behavior [6].
Acid Dissociation (pKa)
The carboxylic acid group confers a pKa of ~4.4, similar to other arylacetic acid NSAIDs [3] [5]. Consequently:
Protein-Binding Dynamics
Ibufenac binds extensively (>95%) to human serum albumin (HSA), primarily via Sudlow’s Site II (DS2) in subdomain IIIA, with secondary sites including FA6 [1] [5]. Key binding features include:
Table 3: Protein-Binding Parameters of Ibufenac
Parameter | Ibufenac | Notes |
---|---|---|
Primary HSA Site | Sudlow Site II (DS2) | High-affinity binding in subdomain IIIA |
Secondary Sites | FA6 | Lower affinity |
Binding Affinity (Kₐ) | ~10⁶ M⁻¹ | Measured via equilibrium dialysis |
Key Residues | Lys-414, Arg-485, Tyr-411 | Ionic/hydrophobic interactions |
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: